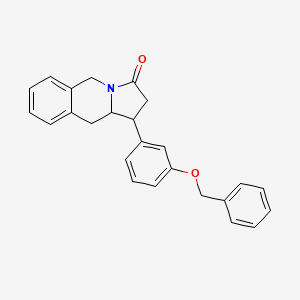
NMDA receptor antagonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NMDA receptor antagonist 6 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. NMDA receptors are a type of glutamate receptor and ion channel protein found in nerve cells. They play a crucial role in synaptic plasticity, which is essential for cognitive functions such as learning and memory . NMDA receptor antagonists are used in various medical applications, including anesthesia, neuroprotection, and the treatment of neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 6 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
化学反应分析
Types of Reactions: NMDA receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
科学研究应用
NMDA receptor antagonist 6 has a wide range of scientific research applications, including:
作用机制
NMDA receptor antagonist 6 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the cell, which is essential for the receptor’s function. By blocking this pathway, this compound can modulate synaptic transmission and reduce excitotoxicity, which is implicated in various neurological disorders .
相似化合物的比较
NMDA receptor antagonist 6 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: A well-known NMDA receptor antagonist used in anesthesia and depression treatment.
Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): A recreational drug with potent NMDA receptor antagonist properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has unique properties and applications, but this compound stands out for its specific use in research and potential therapeutic applications .
属性
分子式 |
C25H23NO2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one |
InChI |
InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2 |
InChI 键 |
ZLZMWKWCZOYXHU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

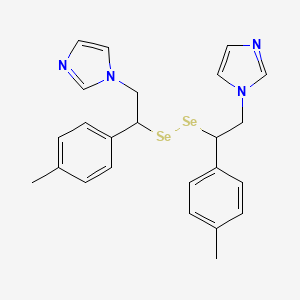
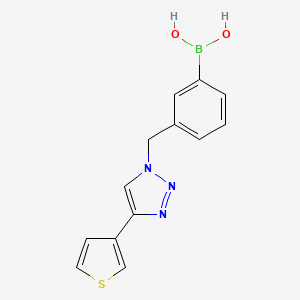
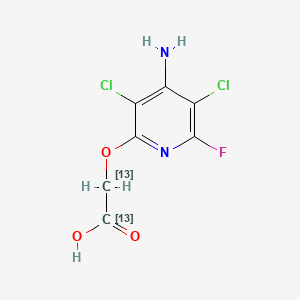
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

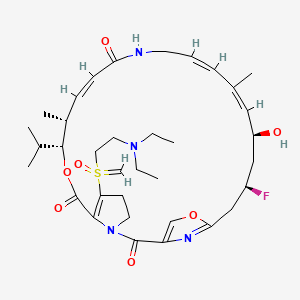
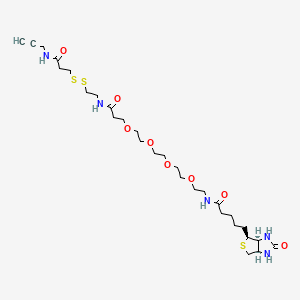
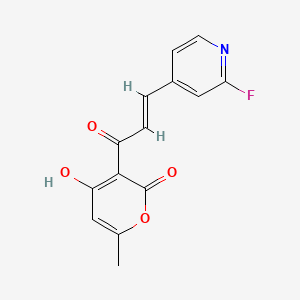
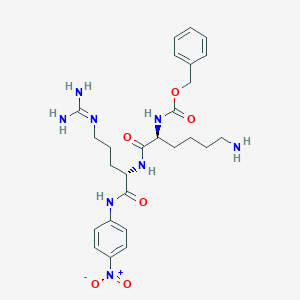

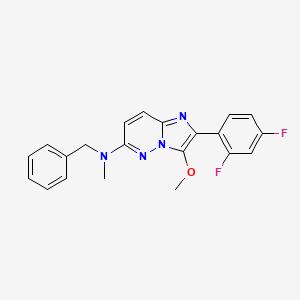
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
